- Catalytic Friedel-Crafts acylation reactions using hafnium triflate as a catalyst in lithium perchlorate-nitromethane, Tetrahedron Letters, 1995, 36(3), 409-12

Cas no 89-74-7 (2',4'-Dimethylacetophenone)

2',4'-Dimethylacetophenone 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-Dimethylphenyl)ethanone

- 2,4-dimethyl acetophenone

- 2',4'-Dimethylacetophenone

- 2'.4'-Dimethylacetophenone

- Diethyl adipate

- 4-Acetyl-m-xylene

- 1-(2,4-Dimethylphenyl)ethan-1-one

- 2,4-Dimethylacetophenone

- 1-(2,4-Dimethylphenyl)ethanone (ACI)

- Acetophenone, 2,4-dimethyl- (4CI)

- Acetophenone, 2′,4′-dimethyl- (6CI, 7CI, 8CI)

- 2,4-Dimethylphenyl methyl ketone

- 2′,4′-Dimethylacetophenone

- NSC 15333

-

- MDL: MFCD00003571

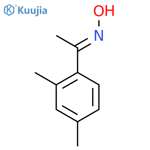

- インチ: 1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3

- InChIKey: HSDSKVWQTONQBJ-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C(C)=CC(C)=CC=1

- BRN: 956772

計算された属性

- せいみつぶんしりょう: 148.08900

- どういたいしつりょう: 148.088815

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.3

- 互変異性体の数: 21

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色の液体で、ミモザのようなにおいがします

- 密度みつど: 0.997 g/mL at 25 °C(lit.)

- ゆうかいてん: 22.95°C

- ふってん: 122°C/27mmHg

- フラッシュポイント: 華氏温度:212°f

摂氏度:100°c - 屈折率: n20/D 1.535(lit.)

- PSA: 17.07000

- LogP: 2.50600

- ようかいせい: エタノール/エチルエーテル/二硫化炭素と混和し、水に溶けない

- FEMA: 2387 | 2,4-DIMETHYLACETOPHENONE

- かんど: 熱に敏感である

2',4'-Dimethylacetophenone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: R20/22;R36

- セキュリティの説明: S39-S26

-

危険物標識:

- リスク用語:R20/22; R36

- ちょぞうじょうけん:Store at room temperature

- TSCA:Yes

2',4'-Dimethylacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D460478-1g |

2',4'-Dimethylacetophenone |

89-74-7 | 1g |

$ 58.00 | 2023-09-07 | ||

| Life Chemicals | F0001-2200-0.5g |

2',4'-Dimethylacetophenone |

89-74-7 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F0001-2200-2.5g |

2',4'-Dimethylacetophenone |

89-74-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Enamine | EN300-20896-10.0g |

1-(2,4-dimethylphenyl)ethan-1-one |

89-74-7 | 95% | 10g |

$33.0 | 2023-05-03 | |

| Enamine | EN300-20896-0.05g |

1-(2,4-dimethylphenyl)ethan-1-one |

89-74-7 | 95% | 0.05g |

$19.0 | 2023-05-03 | |

| Life Chemicals | F0001-2200-10g |

2',4'-Dimethylacetophenone |

89-74-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| abcr | AB116131-250 g |

2',4'-Dimethylacetophenone, 97%; . |

89-74-7 | 97% | 250g |

€281.10 | 2023-05-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108574-5g |

2',4'-Dimethylacetophenone |

89-74-7 | 95% | 5g |

¥170.90 | 2023-09-03 | |

| eNovation Chemicals LLC | D105758-100g |

2,4-DIMETHYLACETOPHENONE |

89-74-7 | 97% | 100g |

$286 | 2024-05-23 | |

| Enamine | EN300-20896-0.25g |

1-(2,4-dimethylphenyl)ethan-1-one |

89-74-7 | 95% | 0.25g |

$19.0 | 2023-05-03 |

2',4'-Dimethylacetophenone 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Silica sulfuric acid as an efficient solid acid catalyst for Friedel-Crafts acylation using anhydrides, Bulletin of the Korean Chemical Society, 2007, 28(10), 1854-1856

ごうせいかいろ 3

- The Friedel-Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride and bismuth or scandium triflate, Tetrahedron Letters, 2004, 45(24), 4723-4727

ごうせいかいろ 4

- Gallium nonafluorobutanesulfonate as an efficient catalyst in Friedel-Crafts acylation, Synlett, 2000, (3), 403-405

ごうせいかいろ 5

- Silica gel supported chromium trioxide: an efficient reagent for oxidative cleavage of oximes to carbonyl compounds under mild conditions, Synthetic Communications, 2000, 30(4), 665-669

ごうせいかいろ 6

- Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins, ACS Catalysis, 2020, 10(19), 11385-11393

ごうせいかいろ 7

1.2 Reagents: Sodium bisulfate Solvents: Water

- Tf2O as a rapid and efficient promoter for the dehydrative Friedel-Crafts acylation of aromatic compounds with carboxylic acids, Tetrahedron Letters, 2007, 48(24), 4199-4202

ごうせいかいろ 8

- Fe3O4 Nanoparticles as an Efficient and Magnetically Recoverable Catalyst for Friedel-Crafts Acylation Reaction in Solvent-Free Conditions, Synthetic Communications, 2013, 43(12), 1683-1691

ごうせいかいろ 9

ごうせいかいろ 10

1.2 Reagents: Water

- Efficient aromatic acylation using catalytic ytterbium(III) bis(trifluoromethylsulfonyl)amide activated by lithium perchlorate in nitromethane, Journal of Chemical Research, 2003, (11), 708-709

ごうせいかいろ 11

- Hafnium(IV) trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-6

2',4'-Dimethylacetophenone Raw materials

2',4'-Dimethylacetophenone Preparation Products

2',4'-Dimethylacetophenone 関連文献

-

Wen-Peng Mai,Hui-Hui Wang,Zhi-Cheng Li,Jin-Wei Yuan,Yong-Mei Xiao,Liang-Ru Yang,Pu Mao,Ling-Bo Qu Chem. Commun. 2012 48 10117

-

2. 361. The constitution of ψ-santonin. Part VII. Some dimethylethylnaphtholsWesley Cocker,B. E. Cross,A. K. Fateen,Cyril Lipman,E. R. Stuart,W. H. Thompson,D. R. A. Whyte J. Chem. Soc. 1950 1781

-

Fernando S. Delgado,Joaquín Sanchiz,Trinidad López,Francesc Lloret,Miguel Julve,Catalina Ruiz-Pérez CrystEngComm 2010 12 2711

-

Xueyao Zhang,Honglei Yang,Yong Huo,Jing Li,Jianxin Ma,Jiantai Ma Dalton Trans. 2016 45 8972

-

Adrian Moreno,Gerard Lligadas,Juan Carlos Ronda,Marina Galià,Virginia Cádiz Polym. Chem. 2019 10 5215

-

6. 205. Hydrogen chloride–aluminium chloride as an agent of isomerisationG. Baddeley J. Chem. Soc. 1950 994

-

Tevfik Aysu,Mehmet Ma?uk Kü?ük,Ayhan Demirba? RSC Adv. 2014 4 55912

-

G. Baddeley J. Chem. Soc. 1944 232

-

Anna Tomin,Alexander Lazarev,Matthew P. Bere,Hana Redjeb,Béla T?r?k Org. Biomol. Chem. 2012 10 7321

-

10. 625. Electric dipole moment studies on the conjugation and stereochemistry of some unsaturated ketones and aldehydes. Parts I and IIJ. Breeze Bentley,K. B. Everard,Ralph J. B. Marsden,L. E. Sutton J. Chem. Soc. 1949 2957

2',4'-Dimethylacetophenoneに関する追加情報

2',4'-Dimethylacetophenone: A Comprehensive Overview

2',4'-Dimethylacetophenone, also known by its CAS number 89-74-7, is a versatile aromatic ketone with significant applications in various industries. This compound, characterized by its molecular formula C13H16O, is widely recognized for its role in organic synthesis, pharmaceuticals, and fragrance production. Recent advancements in synthetic chemistry have further highlighted its potential in material science and biotechnology.

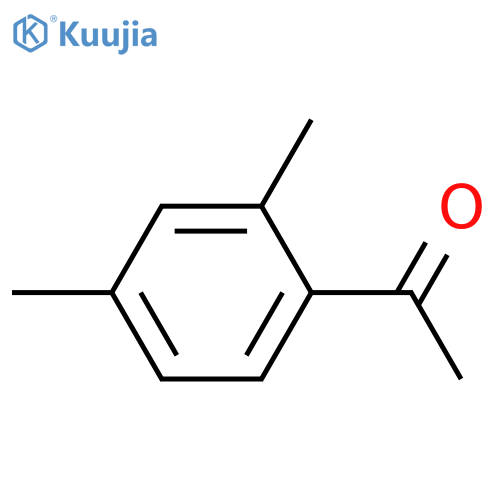

The structure of 2',4'-Dimethylacetophenone consists of a phenyl ring substituted with two methyl groups at the 2' and 4' positions, along with an acetophenone group. This unique arrangement imparts the compound with distinct electronic and steric properties, making it an ideal building block for complex molecules. Recent studies have demonstrated its ability to act as a precursor in the synthesis of bioactive compounds, such as antioxidants and anti-inflammatory agents.

In the realm of pharmaceuticals, 2',4'-Dimethylacetophenone has gained attention due to its role in drug design. Researchers have explored its potential as a scaffold for developing novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in creating analogs with enhanced bioavailability and efficacy. These findings underscore the compound's importance in modern drug discovery pipelines.

The fragrance industry has long utilized 2',4'-Dimethylacetophenone as a key ingredient in perfumes and personal care products. Its pleasant aroma and stability make it a preferred choice for formulators. Recent innovations in fragrance chemistry have led to the development of more sustainable production methods for this compound, aligning with global efforts to reduce environmental impact.

In addition to its traditional applications, 2',4'-Dimethylacetophenone has found new uses in materials science. Scientists have investigated its potential as a precursor for advanced polymers and coatings. A 2023 paper in Polymer Chemistry demonstrated its role in synthesizing high-performance polymer matrices with improved thermal stability and mechanical properties.

The synthesis of 2',4'-Dimethylacetophenone has also seen significant improvements. Traditional methods involving Friedel-Crafts acylation have been complemented by more efficient catalytic approaches. For example, the use of metal-organic frameworks (MOFs) as catalysts has enabled greener and more scalable production processes. These advancements not only enhance yield but also reduce waste, contributing to sustainable chemical practices.

From an environmental standpoint, recent research has focused on the biodegradation of 2',4'-Dimethylacetophenone. Studies conducted under simulated environmental conditions reveal that the compound exhibits moderate biodegradability, which is promising for its safe disposal and minimal ecological impact.

In conclusion, 2',4'-Dimethylacetophenone, with its CAS number 89-74-7, remains a pivotal compound across multiple disciplines. Its versatility, combined with cutting-edge research findings, positions it as a key player in future innovations across pharmaceuticals, fragrances, and materials science.

89-74-7 (2',4'-Dimethylacetophenone) 関連製品

- 1667-01-2(1-(2,4,6-trimethylphenyl)ethan-1-one)

- 577-16-2(2'-Methylacetophenone)

- 84-65-1(Anthraquinone)

- 954-16-5(2,4,6-Trimethylbenzophenone)

- 2040-14-4(2'-Methylpropiophenone)

- 131-58-8(2-Methylbenzophenone)

- 84-51-5(2-Ethylanthraquinone)

- 90-44-8(Anthrone)

- 1140-14-3(2,4-Dimethylbenzophenone)

- 84-54-8(2-Methylanthraquinone)